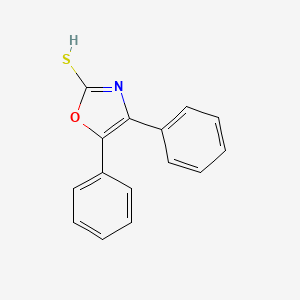

4,5-diphenyl-1,3-oxazole-2-thiol

CAS No.:

Cat. No.: VC13331490

Molecular Formula: C15H11NOS

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11NOS |

|---|---|

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | 4,5-diphenyl-1,3-oxazole-2-thiol |

| Standard InChI | InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) |

| Standard InChI Key | NYQSTRUSYDZNHC-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The core structure of 4,5-diphenyl-1,3-oxazole-2-thiol consists of an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with phenyl groups attached to the 4- and 5-positions. The thiol group at the 2-position introduces sulfur-based reactivity, distinguishing it from simpler oxazole derivatives. The SMILES notation and InChI identifier confirm the planar geometry and conjugation between the aromatic rings and heteroatoms .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains limited, analogous oxazole-thione derivatives exhibit planar ring systems with bond lengths indicative of delocalized π-electrons. Infrared (IR) spectroscopy typically reveals absorption bands at 1,250–1,050 cm for C-O-C stretching and 2,550–2,600 cm for S-H vibrations. Nuclear magnetic resonance (NMR) spectra show characteristic proton environments: the phenyl groups produce aromatic multiplet signals between 7.2–7.8 ppm, while the thiol proton appears as a singlet near 3.5 ppm in -NMR .

Synthesis Methodologies

Bredereck Reaction

This method employs α-haloketones and amides under basic conditions. For example, reacting phenacyl bromide with thioacetamide in the presence of potassium carbonate generates the oxazole-thiol scaffold. Modifications using α-hydroxyketones improve atom economy, achieving yields up to 75% .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and energy consumption. A protocol by Mukku et al. involves irradiating TosMIC (tosylmethyl isocyanide) and substituted benzaldehydes in isopropyl alcohol with potassium phosphate at 65°C for 8 minutes, yielding 4,5-disubstituted oxazoles with >80% purity .

Ionic Liquid-Mediated Reactions

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF]) serve as recyclable solvents and catalysts. A two-step synthesis starting from phenyltrimethylammonium bromide and thiourea in [bmim][BF] at 80°C produces the target compound with 90% yield and minimal waste .

Physicochemical Properties

Thermal Stability and Phase Behavior

4,5-Diphenyl-1,3-oxazole-2-thiol exhibits a melting point of 254–257°C, indicative of strong intermolecular interactions, likely π-π stacking between phenyl groups. The boiling point (390.6°C at 760 mmHg) and flash point (190.1°C) suggest limited volatility, aligning with its high molar mass .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents like water but dissolves in dichloromethane and dimethylformamide. Its thiol group participates in redox reactions, forming disulfide bridges upon oxidation. The oxazole ring undergoes electrophilic substitution at the 2- and 5-positions, enabling functionalization for drug discovery .

Applications and Future Directions

Materials Science

Conjugated π-systems make this compound a candidate for organic semiconductors. Thiol groups enable surface functionalization of nanoparticles, applicable in catalysis and sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume